Memory Switching Behavior: Volatile DRAM vs. Non-Volatile WORM – A Substituent-Dependent Functional Divergence
In a head-to-head study of functionalized indoloquinoxalines fabricated into ITO/indoloquinoxaline/Al sandwich memory devices, the tert-butylphenyl-substituted compound exhibited volatile dynamic random-access memory (DRAM) behavior, whereas all other substituent variants (including methoxyphenyl and isobutyl) exhibited non-volatile write-once-read-many (WORM) behavior [1]. This represents the only compound in the series with volatile switching characteristics, directly attributable to the tert-butylphenyl motif's influence on charge trapping stability and back charge-transfer kinetics.
| Evidence Dimension | Memory switching behavior type |
|---|---|
| Target Compound Data | Volatile DRAM (dynamic random-access memory) behavior |
| Comparator Or Baseline | Methoxyphenyl-substituted indoloquinoxaline: non-volatile binary WORM memory; Isobutyl-substituted: non-volatile WORM with lowest threshold voltage (−0.79 V) and maximum ON/OFF ratio of 10² |
| Quantified Difference | Qualitative divergence: volatile (DRAM) vs. non-volatile (WORM) – the only compound in the series to exhibit volatile switching |
| Conditions | ITO/indoloquinoxaline/Al sandwich device architecture; cyclic voltammetry: irreversible anodic peak 1.0–1.5 V, cathodic peak −0.5 to −1.0 V; thin film SEM confirmed uniform coverage |
Why This Matters
For organic memory device applications requiring volatile memory (DRAM) rather than permanent write-once storage (WORM), this compound is the only indoloquinoxaline candidate in the studied series providing that functionality, making it irreplaceable for DRAM-focused research.
- [1] Swetha, S. V.; Gayathri, R.; Ardra, M.; Imran, P. M.; Nagarajan, S. Inherent D–A Architecture in Indoloquinoxalines with an Array of Substituents for Non-Volatile Memory Device Applications. ChemPhysChem 2024, 25 (9), e202400003. View Source
